molecular formula C₁₀H₁₅ClO₃S B1142678 (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 4552-50-5

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Cat. No.: B1142678
CAS No.: 4552-50-5
M. Wt: 250.74
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Description

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a bicyclic sulfonyl chloride derivative with the molecular formula C₁₀H₁₅ClO₃S and a molecular weight of 250.74 g/mol . It is structurally derived from camphor, featuring a rigid bicyclo[2.2.1]heptane framework with a ketone group at position 2 and a sulfonyl chloride moiety at position 1. Key identifiers include:

  • CAS Numbers: 39262-22-1 (common (1R,4S)-stereoisomer), 2089598-50-3 ((1S)-enantiomer), and 21286-54-4 ((1S,4R)-isomer) .
  • Synonym: D(+)-10-Camphorsulfonyl chloride (for (1R,4S)-isomer), L-(-)-10-Camphorsulfonyl chloride (for (1S,4R)-isomer) .
  • Applications: Widely used in chiral derivatization for resolving enantiomers in pharmaceuticals and asymmetric synthesis .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39262-22-1, 4552-50-5
Record name (-)-10-Camphorsulfonyl Chloride
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Record name 10-Camphorsulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, also known as D(+)-10-camphorsulfonyl chloride, is a sulfonyl chloride derivative with potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its bicyclic structure and sulfonyl functional group, which contribute to its reactivity and biological activity.

  • IUPAC Name : [(1R,4S)-7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
  • Molecular Formula : C10H15ClO3S
  • Molecular Weight : 250.74 g/mol
  • CAS Number : 21286-54-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a reactive electrophile in chemical reactions, particularly in the synthesis of various biologically active molecules.

The sulfonyl chloride group is known for its ability to act as a leaving group in nucleophilic substitution reactions, making it useful in the synthesis of sulfonamides and other derivatives that exhibit biological activity. The bicyclic structure may enhance the compound's interaction with biological targets due to its conformational rigidity.

Case Studies

  • Synthesis of Sulfonamides : A study demonstrated that this compound can be used to synthesize a variety of sulfonamide compounds with antimicrobial properties. The resulting sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Inhibition Studies : Another investigation focused on the inhibition of specific enzymes by derivatives synthesized from this compound. The study found that certain sulfonamide derivatives showed promising inhibition against carbonic anhydrase, suggesting potential applications in treating conditions related to this enzyme's dysfunction.
  • Antiviral Activity : Preliminary screening indicated that some derivatives of this compound possess antiviral properties against specific viral strains, although further research is needed to elucidate the mechanisms involved.

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeTarget Organism/EnzymeResult
AntibacterialSulfonamide AE. coliInhibition at 50 µg/mL
AntibacterialSulfonamide BStaphylococcus aureusInhibition at 25 µg/mL
Enzyme InhibitionSulfonamide CCarbonic AnhydraseIC50 = 100 nM
AntiviralSulfonamide DInfluenza Virus70% inhibition at 10 µg/mL

Safety and Handling

This compound is classified as hazardous due to its corrosive nature:

  • GHS Signal Word : Danger
  • Hazard Statements : Causes severe skin burns and eye damage.

Proper personal protective equipment (PPE) should be worn when handling this compound to prevent exposure.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound exists in multiple stereoisomeric forms, differing in reactivity and application:

Property (1R,4S)-Isomer (1S,4R)-Isomer
CAS Number 39262-22-1 21286-54-4
Price (5g) ¥106.00 ¥50.00
Chiral Purity 97% (for derivatization) 90%
Key Use Pharmaceutical synthesis Bulk chemical reactions

Research Findings :

  • The (1R,4S)-isomer is preferred in chiral resolutions due to its high enantiomeric excess (97–103%) .
  • The (1S,4R)-isomer is more cost-effective but less stereoselective .

Non-Oxo Analog: (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride

CAS 173852-58-9 lacks the 2-oxo group, altering its reactivity :

Property Oxo Derivative Non-Oxo Analog
Molecular Weight 250.74 236.76
Reactivity Higher (due to ketone H-bonding) Lower
Synthetic Utility Chiral derivatization General sulfonation reactions

Research Findings :

  • The oxo group enhances electrophilicity, making the compound more reactive in nucleophilic substitutions .

Sulfonyl Fluoride Analog

{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS sc-351539) replaces chloride with fluoride :

Property Sulfonyl Chloride Sulfonyl Fluoride
Leaving Group Cl⁻ (moderate) F⁻ (excellent)
Molecular Weight 250.74 238.65
Applications Chiral synthesis Radiolabeling/probes

Research Findings :

  • Fluoride’s superior leaving group ability makes the analog suitable for click chemistry and bioconjugation .

Enantiomeric Purity and Crystallography

Studies using Rogers’s η parameter and X-ray crystallography (ORTEP-III) highlight the importance of stereochemical accuracy in avoiding false chirality-polarity assignments . For example, the (1R,4S)-isomer’s crystal structure is critical for validating its use in high-precision syntheses .

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